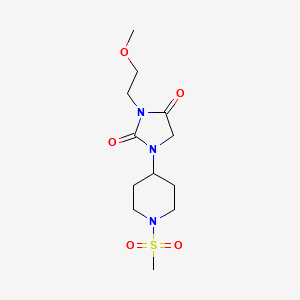
3-(2-Methoxyethyl)-1-(1-(methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methoxyethyl)-1-(1-(methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Scientific Research Applications
Molecular Design and Synthesis
Imidazolidine derivatives have been synthesized and evaluated for their hypoglycemic and antiulcer activities. For instance, Minoru et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones as novel hypoglycemic compounds, highlighting their potential in treating diabetes through insulin-induced adipocyte differentiation and in vivo hypoglycemic activity studies (Oguchi Minoru et al., 2000). Similarly, new imidazo[1,2-a]pyridines were synthesized as potential antiulcer agents, underlining the importance of the 3-position substitution in achieving cytoprotective properties (Starrett et al., 1989).
Biological Activity and Pharmacophore Features
Studies have also focused on the pharmacophoric features responsible for inhibitory properties of imidazolidin-2,4-dione derivatives on efflux pumps like ABCB1, demonstrating significant cytotoxic and antiproliferative properties in multidrug resistance cells (Żesławska et al., 2019). Additionally, the antimicrobial and antiviral activities of these compounds have been explored, providing insights into their mechanism of action and potential therapeutic uses (Prakash et al., 2011), (Rzadkowska et al., 2015).
Structural Analysis and Chemical Modifications
The structural elucidation and chemical modification of imidazolidine-2,4-dione derivatives have been key areas of research. For example, Drew et al. (1987) analyzed the Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione, providing valuable information on molecular geometry and intermolecular interactions (Drew et al., 1987). These studies are crucial for understanding the structural requirements for biological activity and for designing more effective compounds.
properties
IUPAC Name |
3-(2-methoxyethyl)-1-(1-methylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S/c1-20-8-7-14-11(16)9-15(12(14)17)10-3-5-13(6-4-10)21(2,18)19/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFZWGDRVXDWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)

![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)
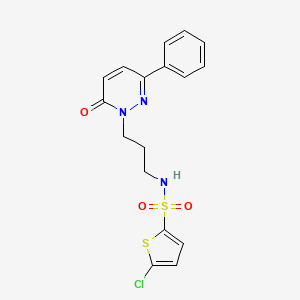
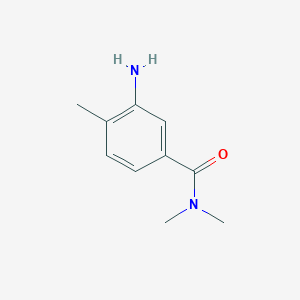
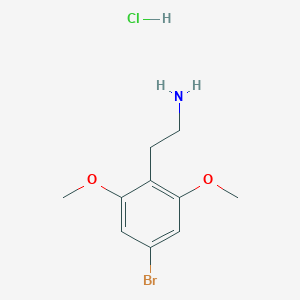

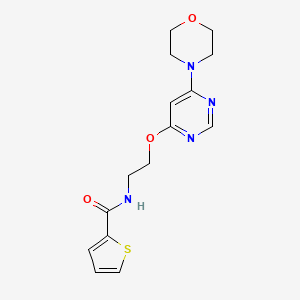
![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)


![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2741210.png)
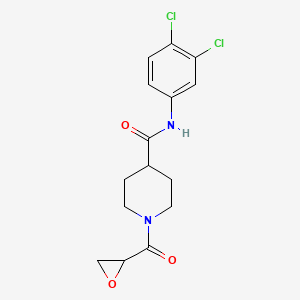
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)